An In-Depth Technical Guide to 1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1881320-57-5
Molecular Formula: C₁₃H₉ClFNO₃
Molecular Weight: 281.67 g/mol
Abstract
This technical guide provides a comprehensive overview of 1-(benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene, a polysubstituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document outlines a plausible synthetic pathway, predicted physicochemical properties, and expected spectroscopic signatures based on established chemical principles and data from analogous structures. The guide further explores the potential applications of this compound as a building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors, by dissecting the roles of its distinct functional moieties. Safety and handling protocols are also discussed, drawing from data on structurally related compounds.
Introduction: A Scaffold of Interest for Medicinal Chemistry
1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene is a unique molecular scaffold that combines several key functional groups, each contributing to its potential as a valuable intermediate in the synthesis of complex, biologically active molecules. The strategic placement of electron-withdrawing (nitro, chloro, fluoro) and electron-donating (benzyloxy) groups on the benzene ring creates a highly functionalized and reactive system.
The presence of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the nitroaromatic moiety is a precursor to the synthetically versatile aniline group and can itself play a role in biological activity.[2] The chloro and benzyloxy groups offer additional points for synthetic modification, making this compound a versatile starting material for creating diverse chemical libraries for drug screening.
Proposed Synthesis and Rationale
Proposed Synthetic Pathway
Figure 1: Proposed two-step synthesis of 1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Chloro-6-fluoro-4-nitrophenol
This step involves a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms of 1,2-dichloro-3-fluoro-5-nitrobenzene is displaced by a hydroxyl group. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the ortho and para positions.
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Materials:
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1,2-Dichloro-3-fluoro-5-nitrobenzene
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Sodium hydroxide (NaOH)
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Water (H₂O)
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Hydrochloric acid (HCl, for workup)
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Ethyl acetate (for extraction)
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Brine
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Protocol:
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To a solution of 1,2-dichloro-3-fluoro-5-nitrobenzene (1.0 eq) in a suitable solvent mixture (e.g., water/dioxane), add an aqueous solution of sodium hydroxide (1.1 eq).
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is acidic.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield 2-chloro-6-fluoro-4-nitrophenol.
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Step 2: Synthesis of 1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene
This final step is a classic Williamson ether synthesis, where the phenoxide, generated in situ from 2-chloro-6-fluoro-4-nitrophenol and a weak base, acts as a nucleophile to displace the bromide from benzyl bromide.[3]
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Materials:
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2-Chloro-6-fluoro-4-nitrophenol
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Benzyl bromide
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Water (H₂O)
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Ethyl acetate (for extraction)
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Brine
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Protocol:
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To a solution of 2-chloro-6-fluoro-4-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
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Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.[3]
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Upon completion, pour the reaction mixture into ice-water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield 1-(benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene.
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Physicochemical and Spectroscopic Properties (Predicted)
As experimental data for 1-(benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene is not available, the following properties are predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification |
| Appearance | Pale yellow solid or oil | Similar substituted nitrobenzenes are often yellow solids or oils.[4][5] |
| Melting Point | Not available | Highly dependent on crystal packing. |
| Boiling Point | > 200 °C at atmospheric pressure | High molecular weight and polar functional groups suggest a high boiling point. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, DMF, DMSO). | The large aromatic and benzylic groups confer lipophilicity. |
Spectroscopic Characterization (Expected)
Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.
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¹H NMR:
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Aromatic protons on the nitrobenzene ring are expected to appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the nitro, chloro, and fluoro groups.
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The five protons of the benzyl group will likely appear as a multiplet around δ 7.3-7.5 ppm.
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A characteristic singlet for the benzylic methylene (-CH₂-) protons is expected around δ 5.0-5.5 ppm.[2]
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¹³C NMR:
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The spectrum will show 13 distinct carbon signals.
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Aromatic carbons attached to the nitro, chloro, and fluoro groups will be significantly shifted.
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The benzylic carbon is expected around δ 70-75 ppm.
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The carbon-fluorine coupling will be observable.
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¹⁹F NMR:
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A single resonance is expected for the fluorine atom, with coupling to the adjacent aromatic protons.
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FT-IR (cm⁻¹):
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Mass Spectrometry (HRMS):
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The molecular ion peak [M]⁺ should be observed, and its high-resolution mass should correspond to the calculated exact mass of C₁₃H₉ClFNO₃. The isotopic pattern for the chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be a key diagnostic feature.
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Reactivity and Applications in Drug Development
The unique arrangement of functional groups in 1-(benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery.
Key Reactive Sites
Figure 2: Key reactive sites on 1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene. (Diagram is conceptual; a 2D structure image would be required for accurate annotation).
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Reduction of the Nitro Group: The most common and synthetically useful transformation of this molecule is the reduction of the nitro group to an amine (aniline).[6] This can be achieved using various reagents, such as iron powder in acidic medium (e.g., Fe/HCl) or catalytic hydrogenation (e.g., H₂ over Pd/C). The resulting 3-chloro-2-fluoro-5-benzyloxyaniline is a highly valuable intermediate, as the aniline moiety can undergo a wide range of reactions, including amide bond formation, diazotization, and participation in the synthesis of heterocyclic rings.
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring for SNAr, making the chloro and fluoro substituents susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides). The relative reactivity of the halogens would depend on the specific reaction conditions.
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Debenzylation: The benzyloxy group serves as a protecting group for the phenol. It can be removed via catalytic hydrogenolysis (H₂/Pd-C), which would also reduce the nitro group. This unmasks a phenolic hydroxyl group for further functionalization.
Application as a Building Block for Kinase Inhibitors
Many small-molecule kinase inhibitors feature a polysubstituted aniline or related heterocyclic core.[3] The aniline derivative of 1-(benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene is an excellent starting point for the synthesis of such inhibitors.
For instance, the synthesis of Lapatinib, a dual inhibitor of EGFR and HER2 tyrosine kinases, utilizes a 3-chloro-4-(3-fluorobenzyloxy)aniline intermediate.[3] The aniline is coupled with a quinazoline core to build the final drug molecule. The fluorinated benzyloxy group in Lapatinib is crucial for its activity, and 1-(benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene provides a scaffold to introduce similar structural motifs.
Workflow: From Building Block to Potential Kinase Inhibitor
Figure 3: General workflow for utilizing the title compound in the synthesis of potential kinase inhibitors.
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-(benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene is not publicly available. Therefore, this compound should be handled with extreme caution, assuming it is hazardous. The safety precautions should be based on the known hazards of structurally similar compounds, such as other halogenated nitrobenzenes.[4][5][7][8][9]
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Hazard Classification (Predicted):
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Harmful if swallowed, in contact with skin, or if inhaled.
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Causes skin and serious eye irritation.
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May cause respiratory irritation.
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Suspected of causing genetic defects and cancer.
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Toxic to aquatic life with long-lasting effects.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Use in a well-ventilated fume hood. If the substance is a powder and there is a risk of inhalation, use a respirator with a particulate filter.
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Handling and Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
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Avoid formation of dust and aerosols.
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Wash hands thoroughly after handling.
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First Aid Measures:
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In case of contact with eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
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In case of contact with skin: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
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If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
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If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Disposal:
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Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations.
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Conclusion
1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene (CAS 1881320-57-5) represents a highly functionalized and synthetically versatile building block for organic and medicinal chemistry. Although specific experimental data for this compound is scarce, its synthesis can be plausibly achieved through a two-step sequence of nucleophilic aromatic substitution and Williamson ether synthesis. The strategic combination of a reducible nitro group, a deprotectable benzyloxy ether, and reactive halogen atoms makes its aniline derivative a promising precursor for the synthesis of complex molecules, including potential kinase inhibitors for targeted cancer therapy. Due to the lack of a specific SDS, this compound must be handled with the utmost care, following the stringent safety protocols for hazardous halogenated nitroaromatic compounds. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery and materials science.
References
- Royal Society of Chemistry. (2024).
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
- Fisher Scientific. (2024, February 15). Safety Data Sheet: 1-Chloro-2-fluoro-3-nitrobenzene.
- Safety D
- Sigma-Aldrich. (2025, November 6).
- ChemScene. (2026, January 1). Safety Data Sheet: 1-Chloro-2-fluoro-3-nitrobenzene.
- Thermo Fisher Scientific. (2025, September 14).
- Beilstein Journals. (n.d.).
- Google Patents. (n.d.).
-
PubChem. (n.d.). 1-Chloro-3-fluoro-5-nitrobenzene. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - CN103922942B.
- European Patent Office. (2022, February 9).
- Significance of Fluorine in Medicinal Chemistry: A Review. (2009, September 30).
- BenchChem. (2024, March 19).
- 13C NMR Spectroscopy. (n.d.).
- Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. (n.d.).
- BenchChem. (n.d.). The Strategic Role of 3-Chloro-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. 1-(Benzyloxy)-3-chloro-2-fluoro-5-nitrobenzene | 1881320-57-5 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.at [fishersci.at]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 1-Chloro-3-fluoro-5-nitrobenzene | 4815-64-9 | Benchchem [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
